molecular formula C15H20BrN3O3S B4368177 N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE

N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B4368177
M. Wt: 402.3 g/mol
InChI Key: SBWCZIGTOCPEAH-UHFFFAOYSA-N
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Description

N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and an ethyl group. This compound also contains a benzenesulfonamide moiety with ethoxy and methyl substitutions. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring through a cyclization reaction involving hydrazine and a 1,3-diketone. The bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The final step involves the sulfonamide formation through the reaction of the brominated pyrazole with 4-ethoxy-N-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substituted Pyrazoles: Formed through nucleophilic substitution reactions.

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Amines: Formed through reduction reactions.

Mechanism of Action

The mechanism of action of N1-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE is unique due to its combination of a brominated pyrazole ring and a substituted benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler or less substituted analogs .

Properties

IUPAC Name

N-[(4-bromo-1-ethylpyrazol-3-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O3S/c1-4-19-10-14(16)15(17-19)11-18(3)23(20,21)13-8-6-12(7-9-13)22-5-2/h6-10H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWCZIGTOCPEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)OCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE

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